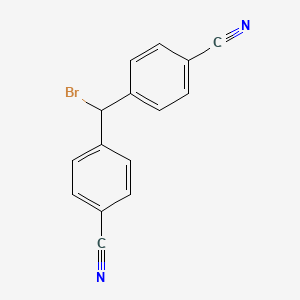

4,4'-(1-bromomethyl) bis-Benzonitrile

Vue d'ensemble

Description

4,4’-(1-Bromomethyl) bis-benzonitrile is a chemical compound with the molecular formula C16H10Br2N2 . It is a crystalline solid with a white to pale yellow color . This compound is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .

Synthesis Analysis

4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . This compound may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Molecular Structure Analysis

The molecular structure of 4,4’-(1-bromomethyl) bis-Benzonitrile is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 297.149 g/mol .Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis

4,4’-(1-Bromomethyl) bis-Benzonitrile is a crystalline solid with a white to pale yellow color . The molecular weight of this compound is 297.149 g/mol .Applications De Recherche Scientifique

Synthesis of Complex Compounds :

- Hou et al. (2011) described the synthesis of semirigid symmetric double-armed oxadiazole bridging ligands, involving reactions with 4-(bromomethyl)benzonitrile. These ligands were used to prepare various Ag(I) complexes, demonstrating their utility in creating diverse supramolecular structures (Hou, Wu, Ma, & Dong, 2011).

- Kotha and Brahmachary (2000) synthesized conformationally constrained cyclic alpha-amino acid derivatives using a phase-transfer catalysis method that included bis-alkylation with bromomethyl-benzonitrile derivatives (Kotha & Brahmachary, 2000).

Material Synthesis and Properties :

- Yu, Cai, and Wang (2009) reported on the synthesis of novel soluble aromatic polyesters with pendant cyano groups, using a compound synthesized from 4-(bromomethyl)benzonitrile. These polymers exhibited good solubility and thermal stability, highlighting the role of 4,4'-(1-bromomethyl) bis-Benzonitrile in advanced material science (Yu, Cai, & Wang, 2009).

Chemical Reactions and Mechanisms :

- The interaction of chromium vapor with benzonitrile, as studied by Nesmeyanov et al. (1981), highlights the reactivity of benzonitrile derivatives like 4,4'-(1-bromomethyl) bis-Benzonitrile in organometallic chemistry (Nesmeyanov, Sergeev, Zakurin, Vasil'kov, Kogan, Yur’eva, Zaitseva, & Uralets, 1981).

- Jun-jiang (2008) focused on the synthesis and refinement of 4-bromomethyl-benzonitrile, exploring reaction conditions and achieving high purity of the product. This research underscores the importance of precise synthesis methods in producing high-quality chemical compounds (Jun-jiang, 2008).

Green Chemistry and Environmental Applications :

- Habibi, Pakravan, and Nematollahi (2014) investigated the electrochemical reduction of 1,2-bis(bromomethyl)benzene, demonstrating a green synthetic approach with high yield and low waste. This study is significant for its focus on eco-friendly chemical processes (Habibi, Pakravan, & Nematollahi, 2014).

Safety and Hazards

This compound is classified as a skin corrosive (Category 1B), causing serious eye damage (Category 1), and a respiratory sensitizer (Category 1) . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of inadequate ventilation, respiratory protection should be worn .

Mécanisme D'action

Target of Action

This compound is primarily used as a laboratory chemical and for the synthesis of other substances .

Result of Action

It is known to cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-(1-bromomethyl) bis-Benzonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and potential interactions with biological targets .

Propriétés

IUPAC Name |

4-[bromo-(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGKQDFBVORSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(1-bromomethyl) bis-Benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)

![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)

![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)